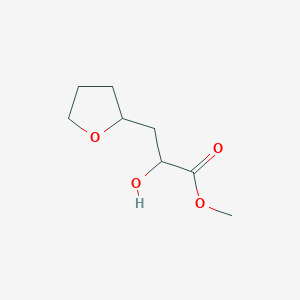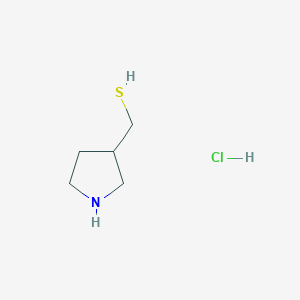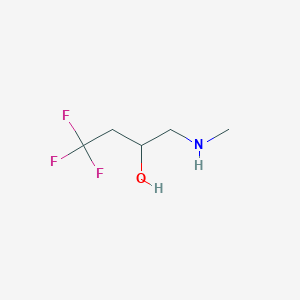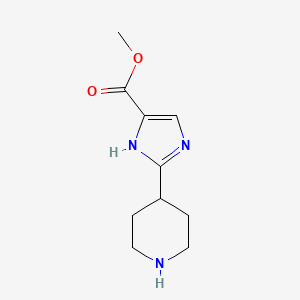
methyl 2-(piperidin-4-yl)-1H-imidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(piperidin-4-yl)-1H-imidazole-4-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(piperidin-4-yl)-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine derivatives with imidazole carboxylates under specific conditions. For example, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched protected piperidines in good yields .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . These methods are designed to be fast and cost-effective, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
Methyl 2-(piperidin-4-yl)-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
Methyl 2-(piperidin-4-yl)-1H-imidazole-4-carboxylate has various scientific research applications, including:
作用機序
The mechanism of action of methyl 2-(piperidin-4-yl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition can lead to antiproliferative effects, making these compounds potential candidates for anticancer drugs .
類似化合物との比較
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidinones: Compounds containing a piperidine ring with a ketone group.
Spiropiperidines: Compounds containing a spiro-connected piperidine ring.
Uniqueness
Methyl 2-(piperidin-4-yl)-1H-imidazole-4-carboxylate is unique due to its specific structure, which combines a piperidine ring with an imidazole carboxylate moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications .
特性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-15-10(14)8-6-12-9(13-8)7-2-4-11-5-3-7/h6-7,11H,2-5H2,1H3,(H,12,13) |
InChIキー |
ZDBZAMLSIVSLRF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=C(N1)C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


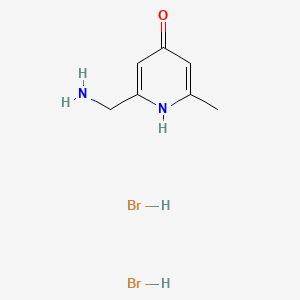

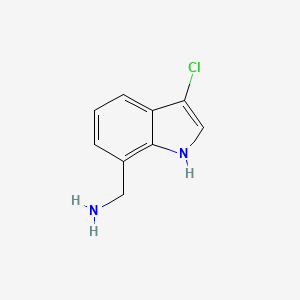
![Tert-butyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13555582.png)


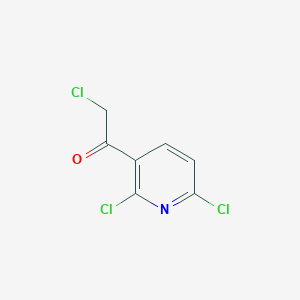
![Tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13555612.png)

